Alcaligin

描述

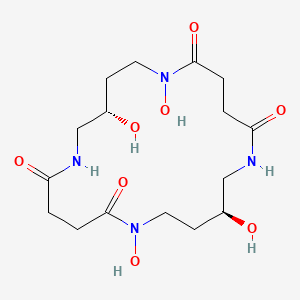

Structure

2D Structure

3D Structure

属性

分子式 |

C16H28N4O8 |

|---|---|

分子量 |

404.42 g/mol |

IUPAC 名称 |

(8S,18S)-1,8,11,18-tetrahydroxy-1,6,11,16-tetrazacycloicosane-2,5,12,15-tetrone |

InChI |

InChI=1S/C16H28N4O8/c21-11-6-8-20(28)16(26)4-2-14(24)18-10-12(22)5-7-19(27)15(25)3-1-13(23)17-9-11/h11-12,21-22,27-28H,1-10H2,(H,17,23)(H,18,24)/t11-,12-/m0/s1 |

InChI 键 |

OZZLZFXDNDCIOU-RYUDHWBXSA-N |

手性 SMILES |

C1CN(C(=O)CCC(=O)NC[C@H](CCN(C(=O)CCC(=O)NC[C@H]1O)O)O)O |

规范 SMILES |

C1CN(C(=O)CCC(=O)NCC(CCN(C(=O)CCC(=O)NCC1O)O)O)O |

同义词 |

alcaligin |

产品来源 |

United States |

Microbial Production and Biosynthesis of Alcaligin

Elucidation of Alcaligin-Producing Microorganisms

This compound production has been primarily elucidated in species belonging to the Bordetella and Alcaligenes genera, with research highlighting its importance in their iron acquisition strategies.

Bordetella pertussis, Bordetella bronchiseptica, and Bordetella parapertussis are recognized producers of the siderophore this compound. These species, which are respiratory mucosal pathogens of mammals, synthesize and utilize this compound to acquire iron, especially under conditions of iron starvation. The genetic organization of the this compound siderophore gene cluster is conserved across B. pertussis, B. bronchiseptica, and B. parapertussis. This conserved gene cluster encodes the necessary activities for this compound biosynthesis, its export from the bacterial cell, and the uptake of the ferric-alcaligin complex. For instance, B. pertussis and B. bronchiseptica produce this compound to scavenge iron for biological assimilation. In contrast, studies have indicated that Bordetella avium does not produce siderophore.

Alcaligenes denitrificans is a known producer of this compound. Notably, the siderophore purified from iron-starved Bordetella pertussis and Bordetella bronchiseptica was found to be identical to this compound produced by Alcaligenes denitrificans. While Alcaligenes eutrophus (now Cupriavidus metallidurans) and Alcaligenes faecalis are members of the Alcaligenes genus, their direct involvement in this compound production is not explicitly detailed in the provided search results, though A. faecalis is known for other metabolic activities like denitrification.

Here is a summary of known this compound-producing microorganisms:

| Microorganism Species | This compound Production Status | Reference |

| Bordetella pertussis | Producer | |

| Bordetella bronchiseptica | Producer | |

| Bordetella parapertussis | Producer | |

| Alcaligenes denitrificans | Producer | |

| Bordetella avium | Not a producer (no siderophore detected) |

Based on the available information, Bordetella species and Alcaligenes denitrificans are the primary documented microbial sources for this compound production. While Bordetella species can utilize other siderophores like enterobactin, ferrichrome, and pyoverdins produced by other microbial species, these other microbes are not identified as this compound producers themselves.

Alcaligenes Species (e.g., Alcaligenes denitrificans, Alcaligenes eutrophus, Alcaligenes faecalis)

Biosynthetic Pathways and Precursors

The biosynthesis of this compound involves specific enzymatic steps that convert precursor molecules into the complex dihydroxamate structure.

A crucial initial step in this compound biosynthesis involves the production of putrescine. The gene designated odc, which encodes ornithine decarboxylase, is essential for this compound siderophore biosynthesis in Bordetella species. Ornithine decarboxylase (Odc) catalyzes the conversion of L-ornithine into putrescine (1,4-diaminobutane). Putrescine serves as an essential precursor for this compound siderophore biosynthesis. Experimental evidence supporting this role includes the full restoration of this compound production in Bordetella bronchiseptica mutants lacking ornithine decarboxylase activity when iron-depleted culture media were supplemented with putrescine. Furthermore, the this compound biosynthesis defect in these mutants could be functionally complemented by the heterologous Escherichia coli speC gene, which also encodes an ornithine decarboxylase activity.

This compound is characterized as a macrocyclic dihydroxamate siderophore, meaning it contains hydroxamate moieties responsible for iron chelation. The iron-chelating hydroxamate group in siderophores like this compound is derived from a hydroxylated and subsequently formylated or acylated amino group. In the context of this compound, this process involves the primary amino group of putrescine.

A key class of enzymes involved in hydroxamate formation are the N-hydroxylating flavoprotein monooxygenases (NMOs). These enzymes catalyze the hydroxylation of the amino group of precursors such as ornithine, lysine, or, in the case of this compound, putrescine. The hydroxylated product then undergoes further modification, typically formylation or acylation, before being incorporated into the siderophore structure. AlcA catalysis is specifically implicated in this compound production, suggesting it functions as an N-hydroxylating enzyme in this pathway. The alcABCDE genes constitute part of a Fur-regulated operon and encode proteins that exhibit amino acid sequence similarities to other known siderophore synthesis enzymes. Additionally, the transcriptional activation of the alc operon, which is responsible for this compound biosynthesis, is dependent on the AlcR regulator and requires the presence of this compound itself as an inducer, demonstrating a feedback regulatory mechanism.

Involvement of AlcABC Gene Products (AlcA, AlcB, AlcC) in Biosynthesis

The core of this compound biosynthesis in Bordetella species involves the gene products of alcA, alcB, and alcC. These three genes are essential for this compound production; mutations in any of them render Bordetella cells unable to synthesize the siderophore . The alcA, alcB, and alcC genes are cotranscribed from an iron-regulated promoter-operator region located upstream of alcA, forming part of the alcABCDER operon . This operon's transcription is negatively regulated by the ferric uptake regulator (Fur) protein in the presence of abundant iron .

The deduced protein products of AlcA, AlcB, and AlcC exhibit significant primary amino acid sequence similarities with known microbial siderophore biosynthesis enzymes, particularly the Escherichia coli aerobactin (B1664392) biosynthesis enzymes IucD, IucB, and IucC, respectively . Based on these similarities and the known structure of this compound, their putative roles are:

AlcA: Postulated to function as an oxygenase, catalyzing the hydroxylation of putrescine .

AlcB: Believed to be involved in an acylation step, likely involving succinate (B1194679) .

AlcC: Similar to IucC aerobactin synthetase, it may function in one of the final reactions leading to the formation of this compound .

A crucial precursor for this compound biosynthesis is putrescine (1,4-diaminobutane), which is derived from ornithine through the activity of an ornithine decarboxylase (Odc) . Mutants deficient in Odc activity are unable to produce this compound, and this defect can be restored by supplementing the culture medium with putrescine or by expressing a heterologous Odc activity, such as E. coli SpeC .

Putative Roles of AlcD and AlcE in the Biosynthesis Pathway

Beyond AlcABC, the alc biosynthesis operon also includes alcD and alcE, located downstream of alcC and upstream of the regulatory gene alcR . While their precise roles in this compound biosynthesis have not been fully established, their genomic location strongly suggests their involvement .

AlcE: Shows similarity to iron-sulfur-containing dioxygenases, specifically Rieske dioxygenases like naphthalene (B1677914) dioxygenase . It is postulated that AlcE may catalyze the C-hydroxylation of precursor molecules, such as 2-hydroxyputrescine . Heterologous expression of Bordetella bronchiseptica AlcE in Escherichia coli has been shown to produce 2-hydroxyputrescine .

AlcD: In contrast to AlcE, AlcD has no significant amino acid sequence similarity with any known proteins in public databases, making its specific function less clear . Comparative genomic analysis with other siderophore clusters, such as the yersiniachelin cluster in Yersinia pestis, has suggested AlcD might be a putative ferric iron reductase gene, though its role in this compound function remains unknown .

Biotechnological Aspects of this compound Production

The understanding of this compound biosynthesis pathways has opened avenues for biotechnological manipulation to enhance its production, which can be valuable for various applications, including iron sequestration and potential therapeutic uses.

Optimization of Culture Conditions for Enhanced Yield

Optimizing culture conditions is a common strategy to improve the yield of microbial metabolites like siderophores. While specific detailed data for this compound production optimization across various Bordetella strains are limited in the provided context, general principles and findings from Alcaligenes sp. (a known siderophore producer, including this compound E) and other microbial systems offer insights.

For siderophore production by Alcaligenes sp., key parameters have been investigated and optimized .

Incubation Period: Optimal siderophore concentration was achieved after 30 hours of incubation .

Inoculum Level: A 1% inoculum level was found to be optimal .

pH: A pH of 7 was identified as suitable for enhanced siderophore production .

Nutrient Sources: Specific concentrations of K₂HPO₄ (6.0 g/L), along with urea, mannitol, and tyrosine, contributed to higher siderophore yields .

Iron Concentration: Ferric iron at a concentration of 100 µM supported optimal growth and siderophore yield, with higher concentrations negatively impacting productivity .

These findings suggest that a balanced nutrient supply, controlled pH, and appropriate incubation time are critical for maximizing siderophore production.

Table 1: Optimized Culture Conditions for Siderophore Production by Alcaligenes sp.

| Parameter | Optimal Value/Condition |

| Incubation Period | 30 hours |

| Inoculum Level | 1% |

| pH | 7 |

| K₂HPO₄ Concentration | 6.0 g/L |

| Carbon Sources | Mannitol |

| Nitrogen Sources | Urea, Tyrosine |

| Ferric Iron (Fe³⁺) | 100 µM |

Genetic Engineering Approaches for Biosynthesis Pathway Manipulation

Genetic engineering offers powerful tools to manipulate the this compound biosynthesis pathway for enhanced or controlled production. This primarily involves modifying the genes within the alc operon and their regulatory elements.

Gene Inactivation and Complementation: Studies have demonstrated that inactivating key biosynthesis genes, such as alcA, prevents this compound production . Conversely, introducing wild-type genes via plasmids can restore this compound synthesis in deficient mutants, highlighting the potential for targeted genetic complementation .

Regulation Manipulation: The alcABCDER operon is under the control of the Fur repressor (negative regulation by iron) and the AlcR transcriptional regulator (positive regulation, requiring this compound as an inducer) . Manipulating these regulatory elements can influence this compound yield. For instance, inactivation of the fur gene can lead to constitutive expression of iron-uptake systems, potentially impacting this compound production . The AlcR protein is crucial for maximal expression of this compound biosynthesis and transport activities under iron starvation, and its function is dependent on the presence of this compound itself as an inducer . This positive autogenous control circuit could be targeted to fine-tune production.

Heterologous Expression Systems for this compound Production

Heterologous expression involves producing this compound or its biosynthetic enzymes in a different host organism, offering advantages such as easier genetic manipulation, higher yields, or production in non-pathogenic hosts.

Escherichia coli as a Host: E. coli has been widely utilized as a heterologous host for studying this compound biosynthesis.

It has been used to express individual Alc proteins (AlcA, AlcB, AlcC) for characterization .

The AlcR protein, the AraC-type transcriptional regulator of this compound synthesis, has been successfully produced in E. coli expression systems .

Crucially, E. coli has been employed to produce intermediates of the pathway. For example, heterologous expression of Bordetella bronchiseptica AlcE in E. coli resulted in the production of 2-hydroxyputrescine, an intermediate in this compound biosynthesis .

Furthermore, the E. coli speC gene, encoding ornithine decarboxylase, was functionally expressed in Bordetella bronchiseptica mutants lacking Odc activity, successfully restoring this compound biosynthesis . This demonstrates the potential for cross-species gene transfer to complete or enhance pathways.

Pseudomonas aeruginosa as a Host: A pyochelin- and pyoverdin-deficient Pseudomonas aeruginosa mutant strain (IA1) has been effectively used as a heterologous host. When transformed with a Bordetella pertussis cosmid containing this compound biosynthesis genes, this P. aeruginosa strain was able to produce authentic this compound . This highlights its utility for producing complex siderophores from other bacterial sources.

Alcaligenes eutrophus: This bacterium has been successfully transformed with plasmids and genomic DNA fragments, and markers related to this compound E biosynthesis have been observed, indicating its potential as a host for genetic manipulation related to this compound production .

These heterologous systems provide valuable platforms for dissecting the biosynthesis pathway, producing specific intermediates, and potentially scaling up this compound production in a controlled environment.

Genetic and Regulatory Mechanisms of Alcaligin System

Export Mechanisms of Alcaligin

The efficient export of this compound from the bacterial cell is vital for its function in scavenging extracellular iron. This process relies on specialized transporter proteins that facilitate its movement across cellular membranes.

Role of AlcS Transporter in Siderophore Export

The AlcS protein, also known by its synonyms OrfX and Bcr, is a predicted permease belonging to the major facilitator superfamily (MFS) of membrane efflux pumps. This transporter is encoded within the this compound gene cluster and is central to the export of this compound siderophore in Bordetella pertussis and Bordetella bronchiseptica.

Research findings underscore the critical role of AlcS in this compound export. Studies involving alcS null mutants in Bordetella species have demonstrated significant defects in growth under iron starvation conditions, iron source utilization, and, crucially, this compound export. When these alcS mutants were trans-complemented with cloned alcS genes from either B. pertussis or B. bronchiseptica, their wild-type phenotype was restored.

Further evidence for AlcS's direct involvement in export comes from observations of this compound levels in mutant strains. While extracellular this compound concentrations in alcS strain culture fluids were severely reduced (approximately 22% of wild-type levels), there was a notable elevation in cell-associated this compound (125% of wild-type levels). This accumulation of this compound within the cell directly implicates AlcS in its efflux.

The functional importance of AlcS extends beyond mere transport; its activity is integral to the regulatory feedback loop of the this compound system. The exporter activity of AlcS is required to maintain appropriate intracellular this compound levels. These balanced intracellular concentrations are essential for normal inducer sensing and responsiveness, which are necessary for the positive regulation of this compound system gene expression. Moreover, the accumulation of continuously synthesized siderophores due to impaired export, as seen with this compound in Bordetella bronchiseptica, can lead to a self-poisoning effect on the bacterium, highlighting the necessity of efficient export for cellular viability.

The following table summarizes the impact of alcS mutation on this compound levels:

| Strain Type | Extracellular this compound (% of Wild-Type) | Cell-Associated this compound (% of Wild-Type) | Growth under Iron Starvation |

| Wild-Type | 100% | 100% | Normal |

| alcS Mutant | ~22% | ~125% | Defective |

Cellular Localization and Function of Export Components

AlcS is identified as an inner membrane protein. In Gram-negative bacteria, such as Bordetella species, the export of siderophores like this compound typically involves a two-step process. Siderophores are first secreted from the cytoplasm into the periplasmic space. Subsequently, they are transported across the outer membrane into the extracellular environment by multi-domain efflux pumps.

The comprehensive this compound siderophore gene cluster, encompassing alcABCDERS and fauA genes, orchestrates a series of activities essential for iron acquisition. These activities include the biosynthesis of this compound, its export from the cell, and the uptake of the ferric-alcaligin complex across the outer membrane. The uptake of ferric this compound specifically requires FauA, a 79-kDa TonB-dependent outer membrane receptor protein. While AlcS handles the inner membrane translocation, the precise outer membrane efflux components dedicated solely to this compound export are part of this broader system, ensuring the siderophore reaches the extracellular milieu to bind iron.

Genetic Variations and Horizontal Gene Transfer in this compound Systems

The genetic organization of the this compound siderophore gene cluster, which includes the alcABCDERS and fauA genes, exhibits conservation across the classical Bordetella species, namely Bordetella pertussis, Bordetella bronchiseptica, and Bordetella parapertussis. This conserved genetic arrangement highlights the fundamental importance of the this compound system for these pathogens.

Intriguingly, this gene cluster is also found in Bordetella holmesii, a recently recognized human pathogen. Evidence suggests that in B. holmesii, the this compound genes are located on a genomic island that was acquired through horizontal gene transfer (HGT) from B. pertussis. Horizontal gene transfer is a process by which bacteria acquire new genetic material from other individuals in the same generation, distinct from vertical gene transfer from parent to offspring. This mechanism allows for rapid evolutionary change in prokaryotes and is a significant factor in the dissemination of various traits, including virulence factors and antibiotic resistance.

The acquisition of this functional, iron-regulated genomic island by B. holmesii is thought to have significantly contributed to its emergence as a human pathogen and its adaptation to the human host. This demonstrates how HGT can facilitate the spread of essential metabolic and virulence systems, enabling bacteria to adapt to new environments and hosts.

Structural Characterization and Chemical Properties Relevant to Function

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed insights into the molecular composition, connectivity, and three-dimensional arrangement of atoms within Alcaligin.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to identify its fragmentation patterns, which can provide clues about its structure . For this compound, mass spectrometry has been crucial in confirming its molecular formula and identifying its characteristic species.

Studies have reported the accurate mass measurement of this compound, yielding an m/z value of 405.200 for the singly protonated siderophore [(M + H)⁺]. This value aligns well with the calculated mass for the elemental composition of C₁₆H₂₉N₄O₈ (MH⁺ calculated 405.1985). Additionally, a peak at m/z 389.204 has been observed, presumably formed by the loss of oxygen, corresponding to C₁₆H₂₉N₄O₇ (MH⁺ calculated 389.2036). The fragmentation patterns observed in tandem mass spectrometry (MS/MS) further support the proposed this compound structure. For instance, a major fragment ion at m/z 203 results from a symmetric cleavage of the molecule between the two internal amide and hydroxamate moieties. Other fragments at m/z 302 and 285 arise from cleavages at the hydroxamate linkage and adjacent to the amide nitrogens .

The molecular formula of this compound is C₁₆H₂₈N₄O₈, and its monoisotopic mass is 404.1907 Da .

| Ion Type | m/z (Observed) | Elemental Composition | m/z (Calculated) | Description |

|---|---|---|---|---|

| [M+H]⁺ | 405.200 | C₁₆H₂₉N₄O₈ | 405.1985 | Singly protonated this compound |

| [M+H-O]⁺ | 389.204 | C₁₆H₂₉N₄O₇ | 389.2036 | Fragment from loss of oxygen |

| Fragment Ion | 203 | Symmetric cleavage fragment | ||

| Fragment Ion | 302 | Cleavage at hydroxamate linkage | ||

| Fragment Ion | 285 | Cleavage adjacent to amide nitrogens |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure, connectivity, and conformational dynamics of organic compounds in solution . For this compound, various NMR techniques have been employed to fully elucidate its structure.

¹H NMR spectroscopy provides information about the number, type, and chemical environment of hydrogen atoms within a molecule . The chemical shifts, integration values, and coupling patterns observed in the ¹H NMR spectrum of this compound are critical for assigning specific protons to different parts of the molecule. While specific ¹H NMR data for this compound (e.g., exact chemical shifts and coupling constants) are not explicitly detailed in the search results, the technique has been used to confirm its identity by comparing spectra with authentic samples . The symmetrical nature of this compound, a 20-membered ring, implies a relatively simplified ¹H NMR spectrum due to equivalent proton environments .

The crystal structure of the Fe₂(this compound)₃ complex has been determined, revealing a monobridged topology where only one this compound molecule acts to bridge the iron(III) ions . This structure is a topological alternative to the triple-helicate structure observed in similar siderophore complexes like Fe₂(rhodotorulic acid)₃ . The Fe(III) complexes of this compound are stereospecific, with the absolute configuration of the Fe₂(this compound)₃ complex being Λ .

Crystal data for Fe₂(this compound)₃·25H₂O show that it crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters: a = 13.3374(4) Å, b = 16.1879(5) Å, c = 37.886(1) Å, and V = 8179.7(4) ų, with Z = 4 . The final R (R_w) values for the refinement were 0.053 (0.068) for 5512 reflections with F₀² > 3σ(F₀²) .

| Parameter | Value | Unit |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| a | 13.3374(4) | Å |

| b | 16.1879(5) | Å |

| c | 37.886(1) | Å |

| Volume (V) | 8179.7(4) | ų |

| Z | 4 | |

| R (R_w) | 0.053 (0.068) | |

| Reflections (F₀² > 3σ(F₀²)) | 5512 |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Conformational Analysis

Proton Nuclear Magnetic Resonance (¹H NMR)

Molecular Preorganization and Conformational Dynamics

Molecular preorganization refers to the inherent structural arrangement of a molecule that predisposes it for a specific function, such as binding to a metal ion . Conformational dynamics describe the flexibility and changes in the three-dimensional shape of a molecule.

This compound exhibits a high degree of preorganization for metal ion binding, particularly for ferric iron . The macrocyclic nature of this compound, a 20-membered dihydroxamic acid ring, enforces a specific structural arrangement that is favorable for chelation . Studies comparing the structures of the free this compound ligand and its 1:1 ferric complex (FeL⁺) have shown them to be essentially identical . This indicates that this compound's structure is already largely pre-organized for metal ion binding, requiring minimal conformational rearrangement upon complexation . This preorganization contributes to its higher stability constant for FeL (K_FeL) compared to linear dihydroxamate siderophores like rhodotorulic acid .

The macrocyclic structure of this compound also enforces a monobridged topology in its Fe₂(this compound)₃ complex, which is a key aspect of its iron coordination chemistry . This contrasts with the tribridged helicate structure formed by rhodotorulic acid . The stereospecificity of the Fe(III) complexes of this compound, with a Λ absolute configuration for the Fe₂(this compound)₃ complex, further highlights the influence of its preorganized structure on its binding properties .

The protonation constants (log K_a1 and log K_a2) for this compound have been determined as 9.42(5) and 8.61(1), respectively . These values reflect the acid-base properties of its hydroxamate groups, which are crucial for iron chelation.

| Compound | log Ka1 | log Ka2 |

|---|---|---|

| This compound | 9.42(5) | 8.61(1) |

| Bisucaberin | 9.49(2) | 8.76(3) |

Comparison with Related Siderophores (e.g., Rhodotorulic Acid, Bisucaberin)

This compound, a macrocyclic dihydroxamate siderophore, exhibits distinct structural and chemical properties when compared to other siderophores like Rhodotorulic Acid and Bisucaberin, which influence its iron-binding efficacy and complex formation.

Rhodotorulic acid is characterized as a linear dihydroxamate siderophore, while both this compound and Bisucaberin are macrocyclic dihydroxamates. Bisucaberin is considered a structural analogue of this compound. These structural differences lead to variations in their iron coordination chemistry. This compound and Bisucaberin typically form 1:1 ferric complexes (FeL⁺) under acidic conditions and 2:3 ferric complexes (Fe₂L₃) at or above neutral pH. In contrast, rhodotorulic acid, being a tetradentate ligand, forms Fe₂(siderophore)₃ complexes to achieve an octahedral coordination for iron, and at physiological pH, it forms a 3:2 complex of siderophore to iron, while a 1:1 complex is observed at pH below 3.

A key distinguishing feature of this compound is its high degree of preorganization for metal ion binding. The structure of the free this compound ligand is essentially identical to its bisbidentate ligand in the FeL complex, indicating that it is already in a conformation favorable for iron chelation. This preorganization significantly enhances its initial iron-binding affinity. For instance, the 1:1 metal:siderophore formation constant (KFeL) of this compound is notably 32 times greater than that of Rhodotorulic Acid. This thermodynamic advantage for this compound in forming the 1:1 complex is attributed to its preorganized cyclic structure compared to the linear nature of Rhodotorulic Acid.

However, this preorganization advantage diminishes when forming the 2:3 ferric complex. The subsequent stepwise formation constant for the Fe₂L₃ complex of this compound is approximately three times less than that of Rhodotorulic Acid. The cyclic structure of this compound favors a monobridged topology for its Fe₂L₃ complex, which requires distortion of the bridging siderophore. In contrast, linear Rhodotorulic Acid forms a tribridged, triple-helicate structure for its Fe₂(RA)₃ complex. Despite these topological differences, the formation constants for the 2:3 complexes of this compound and Rhodotorulic Acid are nearly similar, suggesting that the preorganization advantage of this compound is offset by the distortion required for the bridging siderophore in the 2:3 complex.

The following table summarizes some key comparative properties:

| Property / Siderophore | This compound | Rhodotorulic Acid | Bisucaberin |

| Structure Type | Macrocyclic Dihydroxamate | Linear Dihydroxamate | Macrocyclic Dihydroxamate |

| Fe(III) Complex Stoichiometry | 1:1 (acidic), 2:3 (neutral/basic) | 3:2 (physiological pH), 1:1 (pH < 3) | 1:1 (acidic), 2:3 (neutral/basic) |

| Preorganization for Fe Binding | High | Low | - |

| KFeL (relative to RA) | 32 times greater than RA | - | - |

| log KML | 23.5(2) | - | 23.5(5) |

| log KM₂L₃ | 17.7(2) | - | 17.2(5) |

| log β₂₃₀ | 64.7(1) | - | 64.3(1) |

| Fe₂L₃ Complex Topology | Monobridged | Triple-helicate | - |

Metal Ion Complexation and Transport Mechanisms

Iron(III) Binding Specificity and Affinity

Alcaligin exhibits high specificity and affinity for Fe(III), forming stable complexes that are crucial for iron acquisition by producing microorganisms.

This compound binds ferric iron with a high stability constant. At physiological pH, the stability constant for this compound binding to ferric iron is reported as 1037 M-1. This high affinity allows it to effectively scavenge iron even from the low concentrations present in host environments, which can be as low as 10-18 M.

A notable thermodynamic advantage of this compound is its "preorganization" for iron binding. The conformation of the this compound ligand remains largely similar whether it is free or bound to iron, contributing to a significantly higher 1:1 metal:siderophore formation constant compared to linear dihydroxamate siderophores like rhodotorulic acid. Specifically, the KFeL of this compound is 32 times greater than that of rhodotorulic acid.

| Complex Type | Formation Constant (log K) | Value for this compound | Reference |

|---|---|---|---|

| 1:1 Ferric Complex (FeL+) | log KML | 23.5(2) | |

| 2:3 Ferric Complex (Fe2L3) | log KM2L3 | 17.7(2) | |

| Overall Formation Constant (Fe2L3) | log β230 | 64.7(1) | |

| Stability Constant at Physiological pH | Kstability | 1037 M-1 |

This compound is a cyclic hydroxamic acid, and its iron-binding properties stem from the hydroxamate functional groups. Hydroxamate siderophores, including this compound, coordinate ferric iron through their oxygen atoms. The most effective siderophores typically feature three bidentate ligands per molecule, forming a hexadentate complex with Fe(III). While this compound is a dihydroxamate, it forms unusually high stability iron complexes due to its macrocyclic structure and preorganization for iron binding.

The X-ray crystal structure of the dinuclear [Fe2(alc)3] complex at neutral pH confirms that the macrocycles are optimally pre-configured for Fe(III) binding. The Fe(III) complexes of this compound are stereospecific, with the absolute configuration of the Fe2L3 complex being Λ. The structure of the Fe2L3 this compound complex represents a topological alternative to the triple-helicate structure observed in complexes of linear dihydroxamates like rhodotorulic acid.

Thermodynamics of Fe(III) Complexation

Ferric-Alcaligin Complex Uptake

Once this compound has chelated iron in the extracellular environment, the resulting ferric-alcaligin complex must be transported into the bacterial cell. This process involves specific outer membrane receptors and energy-dependent transport systems.

In Bordetella species, the uptake of the ferric-alcaligin complex across the outer membrane is primarily mediated by a specific outer membrane receptor protein called FauA (ferric this compound uptake gene). FauA is a 79-kDa iron-regulated outer membrane receptor protein that is essential for the transport and utilization of ferric this compound siderophore complexes.

The expression of the fauA gene is subject to iron regulation at the transcriptional level, being repressed by iron under iron-replete conditions and induced under low-iron conditions. The fauA gene is expressed as a monocistronic transcript from its own Fur- and iron-repressible promoter. Maximal expression of fauA during iron starvation requires the AlcR regulator, with this compound itself acting as an inducer (ferrimone).

Studies involving fauA insertion mutants in Bordetella bronchiseptica have demonstrated that these mutants are unable to utilize ferric this compound and are defective in 55Fe-ferric this compound uptake. Complementation with the wild-type fauA gene restores these functions.

The transport of ferric-alcaligin complexes across the outer membrane in Gram-negative bacteria, including Bordetella species, is a TonB-dependent process. TonB-dependent transporters (TBDTs) are embedded in the outer membrane and actively reabsorb siderophores loaded with iron from the extracellular medium. This active uptake requires energy, which is provided by the proton motive force of the inner membrane.

The energy transfer from the inner membrane to the outer membrane transporter occurs through an interaction between the TonB periplasmic part of the inner membrane energy-transducing complex (comprising TonB, ExbB, and ExbD) and a conserved sequence called the TonB box located at the N-terminus of the TBDT. FauA, the ferric this compound receptor, exhibits the TonB-dependent receptor protein signature 2 at its C-terminal amino acid positions, characteristic of most members of this family.

Once the ferric-alcaligin complex is transported into the bacterial periplasm and subsequently into the cytoplasm, the iron must be released from the siderophore for metabolic use. For hydroxamate-based siderophores like this compound, iron is typically released by reduction of the ferric ion (Fe(III)) to the ferrous ion (Fe(II)). Ferrous iron has a significantly lower affinity for hydroxamate ligands compared to ferric iron, facilitating its dissociation from the complex.

Biological and Ecological Roles of Alcaligin

Ecological Significance in Diverse Environments

Plant-Microbe Interactions (e.g., Inhibition of Plant Pathogens)

While Alcaligin is predominantly associated with iron acquisition in mammalian pathogens like Bordetella species, the broader category of microbial siderophores and secondary metabolites are recognized for their diverse roles in plant-microbe interactions. Certain soil bacteria produce antimicrobial compounds, including some siderophores, that can inhibit the growth of pathogenic microorganisms, thereby indirectly benefiting plants . Endophytic bacteria, which reside harmlessly within plant tissues, are also known to produce secondary metabolites that shield plants from phytopathogens . These interactions contribute to plant health, growth, and resilience by influencing nutrient availability, inducing systemic resistance, and suppressing pathogens . Although direct, extensive documentation of this compound's specific role in inhibiting plant pathogens is not widely available, its nature as a microbial siderophore and secondary metabolite suggests a potential, albeit less explored, capacity within the complex web of plant-microbe interactions, given the broad antibacterial activities observed for various siderophores .

Non-Classical Biological Functions (Excluding Clinical Aspects)

Beyond their primary role in iron chelation, siderophores, including this compound, have been implicated in a range of "non-classical" biological functions. These functions extend beyond direct nutrient acquisition and highlight the multifaceted roles these molecules can play in microbial ecosystems .

Interference with Quorum Sensing Regulation (Hypothetical)

Siderophores, such as this compound, have been hypothesized to interfere with bacterial quorum sensing (QS) regulation . Quorum sensing is a sophisticated cell-to-cell communication system used by bacteria to coordinate collective behaviors, including the expression of virulence factors, biofilm formation, and the production of other siderophores and proteases, in a cell-density-dependent manner . Interference with QS can occur through various mechanisms, such as inhibiting the biosynthesis or perception of autoinducers (the signaling molecules of QS), or by degrading these signaling molecules .

Interestingly, this compound itself functions as an inducer for the transcriptional activation of its own biosynthesis and transport genes in Bordetella species . This self-regulatory mechanism, where this compound acts as a signal to upregulate its own production and uptake system, demonstrates its intrinsic capacity as a signaling molecule, sometimes referred to as a "ferrimone" . This direct involvement in regulating its own system suggests a potential, albeit hypothetical, broader role in modulating other bacterial communication pathways, possibly by influencing the availability of iron or by direct interaction with QS components .

Mediation of Mutualistic Interactions (Hypothetical)

The mediation of mutualistic interactions is another hypothetical non-classical function attributed to siderophores, particularly those produced by marine bacteria . In diverse ecological settings, siderophores can influence the availability of essential nutrients, not only for the producing organism but also for other microbial species or even higher organisms in the ecosystem. For instance, marine siderophores can facilitate the acquisition of iron, a limiting nutrient in ocean environments, thereby potentially supporting the growth of phytoplankton and influencing the biogeochemical cycle of iron . While the direct involvement of this compound in specific mutualistic interactions with other organisms is largely hypothetical and not extensively documented, its fundamental role in iron cycling suggests a potential for indirect ecological impact by altering nutrient dynamics within its environment.

Secreted Signaling Molecules (Hypothetical)

Siderophores are broadly considered secreted signaling molecules that can influence microbial behavior and interactions . As discussed in section 6.4.1, this compound serves as a crucial signaling molecule for Bordetella species, directly inducing the maximal transcription of its own siderophore system genes (the alc operon) under iron starvation conditions . This autogenous control circuit, where this compound acts as an inducer for the AlcR regulator, ensures that the genes responsible for its biosynthesis and transport are expressed optimally when iron is scarce and this compound is present in the environment . This specific regulatory role firmly establishes this compound as a secreted signaling molecule within its producing organism. Beyond this self-regulatory function, the broader hypothetical role of this compound as a secreted signaling molecule influencing other bacterial species or even inter-kingdom communication remains an area for further investigation, given the diverse signaling capacities observed for other siderophores .

Advanced Research Methodologies and Techniques

Advanced Analytical Techniques for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and characterization of siderophores, including Alcaligin . This method separates compounds based on their differential affinities for a stationary phase and a mobile phase, allowing for the isolation of highly pure siderophore molecules from complex biological matrices, such as bacterial culture supernatants .

In the context of siderophore research, reverse-phase HPLC (RP-HPLC) is commonly employed. For instance, the purification of corynebactin, another siderophore structurally related to this compound, involved sequential anion exchange chromatography followed by C8 reverse-phase HPLC . During such purification, the siderophore activity in fractions can be monitored using chemical assays like the Chrome Azurol S (CAS) assay, which detects iron-chelating compounds .

HPLC analysis can also be used to confirm the purity of isolated siderophores and to identify specific compounds based on their retention times . For example, in the purification of bacillibactin, HPLC analysis revealed distinct peaks at specific retention times, confirming the presence and purity of the siderophore . The ability of HPLC to provide highly purified samples is essential for subsequent structural elucidation and detailed characterization of this compound and its iron complexes .

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Speciation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to detect and characterize siderophores and their metal complexes, providing crucial insights into their solution speciation . ESI-MS is particularly valuable because it can analyze non-volatile, thermally labile compounds directly from solution, preserving the integrity of metal-ligand complexes .

For hydroxamate siderophores like this compound, ESI-MS spectra are typically dominated by protonated parent ions (e.g., [M+H]+) . When studying iron complexes, ESI-MS can reveal the stoichiometry and structure of various Fe(III)-dihydroxamate complexes present in aqueous solutions under different conditions, such as varying pH and metal-to-ligand ratios . For example, studies on this compound and rhodotorulic acid have shown the favorable formation of M2:L3 iron(III) complexes at neutral pH, even when stoichiometric M1:L1 solutions were prepared . This indicates the dynamic nature of iron-siderophore interactions in solution.

ESI-MS, often coupled with liquid chromatography (LC-ESI-MS), allows for the sensitive detection of intact metal complexes and can identify isotopologues, which is particularly useful for metals with multiple isotopes like iron . Tandem mass spectrometry (MS/MS or MS^n) can further provide diagnostic fragmentation patterns, aiding in the structural elucidation of novel siderophores or their complexes .

An example of ESI-MS application in siderophore speciation is illustrated in the following table, showing observed ions for this compound and its iron complexes under specific conditions:

Table 1: Representative ESI-MS Data for this compound and its Fe(III) Complexes

| Species (Expected Formula) | Observed m/z (Positive Ion Mode) | Proposed Stoichiometry | Reference |

|---|---|---|---|

| This compound (C16H28N4O8) | [M+H]+, [M+Na]+ | Ligand | |

| Fe(III)-Alcaligin Complex | [Fe(L)]+, [Fe2(L)3]+ | 1:1, 2:3 |

Note: The specific m/z values would depend on the exact charge state and adducts. The table provides general examples based on common observations for siderophores.

Competitive PCR (cPCR) for Strain Ratio Determination in Mixed Populations

Competitive PCR (cPCR) is a molecular technique used to quantify the relative abundance of specific DNA sequences in a sample, making it suitable for determining strain ratios in mixed bacterial populations . This method involves co-amplifying a target DNA sequence from the sample along with a known amount of a competitor DNA sequence that uses the same primers but yields a PCR product of a different size or distinguishable characteristic . By comparing the amplification efficiency of the target and competitor, the initial amount of the target DNA can be quantified.

In the context of this compound research, cPCR has been instrumental in studying the in vivo fitness of Bordetella pertussis strains in mouse respiratory models . For example, studies assessing the impact of this compound siderophore utilization on B. pertussis growth involved mixed-infection competition experiments . Wild-type B. pertussis strains (producing this compound or having the receptor for it) were co-infected with mutant strains (e.g., fauA mutants lacking the ferric this compound receptor) .

cPCR was used to determine the mutant-to-wild-type strain ratios over the course of the infection . Primers flanking a specific deletion in the fauA gene of the mutant strain were used to produce a 430-bp product from the wild-type allele and a 175-bp product from the ΔfauA2 allele . This allowed researchers to track the relative survival and multiplication of each strain within the host .

Table 2: Competitive PCR (cPCR) Application in B. pertussis Mixed Infections

| Strain Type | Relevant Gene/Mutation | PCR Product Size (bp) | Role in Iron Acquisition |

|---|---|---|---|

| Wild-type | fauA (intact) | 430 | Ferric this compound uptake |

| Mutant | ΔfauA2 (deletion) | 175 | Impaired this compound uptake |

Data adapted from studies on *Bordetella pertussis .*

The application of cPCR in such studies offers advantages by obviating the need for antibiotic resistance markers, which can sometimes have attenuating effects on bacterial fitness, thus providing a more accurate assessment of competitive growth in vivo .

In Vivo and Ex Vivo Model Systems for Studying Biological Roles (e.g., Mouse Respiratory Models,in vitroairway mucosa models)

In vivo and ex vivo model systems are critical for elucidating the biological roles of this compound, particularly its contribution to bacterial pathogenesis and host colonization. These models allow researchers to study complex interactions between the pathogen, this compound, and the host environment, which cannot be fully replicated in vitro .

Mouse Respiratory Models: Mouse respiratory infection models are extensively used to study the role of this compound in Bordetella pertussis virulence and its adaptation to the host . In these models, mice are infected with B. pertussis strains, and the impact of this compound production or utilization on bacterial growth, survival, and colonization within the respiratory tract is assessed .

Detailed research findings from mouse models highlight the significance of this compound:

Inactivation of the B. pertussis ferric this compound receptor protein (FauA) has a profound impact on in vivo growth and survival of the mutant strain compared to the wild-type in mixed-infection competition experiments .

The attenuating effect of fauA inactivation is evident early in the infection course, suggesting that this compound-mediated iron acquisition is crucial for the initial stages of host colonization and adaptation to iron-restricted conditions .

Studies have shown that B. pertussis upregulates the expression of this compound utilization genes in vivo, confirming that the mammalian host environment is iron-restricted and that this compound plays a vital role in acquiring iron from the host .

Table 3: Impact of this compound Utilization on B. pertussis Fitness in Mouse Respiratory Model

| Strain Type | Iron Acquisition Capability | In Vivo Fitness (Relative to Wild-type) | Key Finding | Reference |

|---|---|---|---|---|

| Wild-type | Produces/Utilizes this compound | High | Efficient colonization and survival | |

| fauA mutant | Cannot utilize ferric this compound | Significantly reduced | Attenuated growth, especially early in infection |

Data generalized from competitive infection experiments .

In vitro Airway Mucosa Models: While in vivo models capture the full complexity of host-pathogen interactions, in vitro airway mucosa models offer controlled environments to study specific aspects of these interactions, such as bacterial adherence, biofilm formation, and the host cellular response to this compound . These models can mimic the conditions of the respiratory tract, allowing for detailed mechanistic studies that complement in vivo findings. Although direct studies specifically on this compound using in vitro airway mucosa models were not extensively detailed in the provided search results, such models are generally used to investigate microbial adaptation and virulence factors in a controlled setting .

Transcriptomic Analysis (e.g., RNA sequencing) for Gene Expression Profiling

Transcriptomic analysis, particularly RNA sequencing (RNA-seq), is a powerful methodology used to profile gene expression changes in bacteria in response to environmental cues, including iron limitation, and during infection in vivo . This technique allows for a comprehensive understanding of how pathogens like Bordetella pertussis adapt their metabolic and virulence strategies, including siderophore production, to survive within the host.

Key findings from transcriptomic analyses related to this compound include:

Studies have shown that B. pertussis significantly upregulates the expression of this compound siderophore biosynthesis genes (e.g., alcA, alcB, alcC) under iron-depleted conditions, confirming that iron starvation is a major environmental cue for this compound production .

In vivo transcriptomic analysis of B. pertussis during murine lung infection revealed the expression of this compound siderophore biosynthesis genes in the infected lungs, indicating its importance during actual infection .

Transcriptional analysis has confirmed that the alcA, alcB, and alcC genes, involved in this compound biosynthesis, are cotranscribed from an iron-regulated promoter region upstream of alcA .

RNA sequencing has also identified a previously uncharacterized iron-repressed cytoplasmic membrane transporter system (fbpABC) that is required for the utilization of multiple siderophores, including this compound, by Bordetella species .

Table 4: Gene Expression Changes Related to this compound in B. pertussis under Iron Starvation

| Gene/Operon | Function in this compound System | Expression Level (Iron-depleted vs. Iron-replete) | Reference |

|---|---|---|---|

| alcA, alcB, alcC | This compound biosynthesis | Upregulated | |

| fauA | Ferric this compound receptor | Upregulated | |

| alcR | Regulator of this compound synthesis | Required for expression of alcABC operon | |

| fbpABC | Multi-siderophore transporter | Upregulated |

Data compiled from various transcriptomic and gene expression studies .

Transcriptomic studies provide a holistic view of the bacterial response to iron limitation and the host environment, highlighting the coordinated expression of genes involved in this compound synthesis, transport, and utilization as a crucial adaptive mechanism for survival and pathogenesis.

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Biosynthetic Enzyme Mechanisms and Structures

The biosynthesis of Alcaligin involves a series of enzymatic steps encoded within the alcABCDER operon . Enzymes such as AlcA, AlcB, and AlcC have been identified, with AlcA postulated to be an oxygenase hydroxylating putrescine, AlcB involved in an acylation step with succinate (B1194679), and AlcC potentially functioning in the final reactions leading to this compound formation . These enzymes share strong amino acid sequence similarity with Escherichia coli aerobactin (B1664392) biosynthesis enzymes IucD, IucB, and IucC, respectively . AlcE is predicted to be an iron-sulfur protein, potentially catalyzing the C-hydroxylation of precursor molecules . Despite these insights, the precise catalytic mechanisms and three-dimensional structures of many this compound biosynthetic enzymes remain largely uncharacterized. Future research should focus on crystallographic studies and advanced spectroscopic techniques to elucidate the atomic-level details of these enzymes, providing a foundation for rational enzyme engineering and potential manipulation of siderophore production. Understanding the intricate interplay of these enzymes within the biosynthetic pathway is crucial for comprehensive pathway reconstruction and optimization.

Investigation of Unidentified Siderophore Receptor Homologs in Genomes

The uptake of ferric this compound by Bordetella species primarily relies on the 79-kDa TonB-dependent outer membrane receptor protein FauA . However, the full iron-scavenging potential of Bordetella pertussis and Bordetella bronchiseptica is still undetermined . Genomic analyses have revealed the presence of at least nine additional genes encoding siderophore receptor homologs of unknown specificity within the B. pertussis genome . Investigating these unidentified siderophore receptor homologs is crucial for understanding the complete repertoire of iron acquisition strategies employed by these bacteria. Such studies could involve heterologous expression, ligand binding assays, and structural analyses to identify their cognate siderophores and elucidate their transport mechanisms. This knowledge will provide a more holistic view of microbial iron homeostasis and adaptation to diverse host environments, including those with varying iron sources .

Role of this compound in Interactions with Diverse Microbial Communities

Siderophores, including this compound, are not merely iron carriers but also act as significant mediators of interactions within microbial communities . These interactions can range from cooperative, where one microbe benefits from the siderophore produced by another, to competitive, where microbes vie for access to the same iron-siderophore complexes . While this compound's importance in Bordetella virulence and colonization within a host is well-established , its broader ecological role in diverse microbial communities, such as those found in soil, water, or other host niches, remains largely unexplored. Future research should leverage metagenomics, metatranscriptomics, and co-culture experiments to investigate how this compound influences interspecies communication, nutrient cycling, and community structure in complex microbial consortia. Understanding these interactions could reveal novel ecological dependencies and competitive advantages conferred by this compound production.

Advanced Computational Modeling of this compound-Metal Interactions and Conformational Dynamics

This compound exhibits a remarkably high affinity for ferric iron, with a stability constant of 1037 M-1 at physiological pH . Its preorganized macrocyclic structure is believed to be optimized for efficient iron complexation, contributing to a significantly higher stability compared to more flexible siderophores like rhodotorulic acid . Advanced computational modeling techniques, such as molecular mechanics and molecular dynamics simulations, offer powerful tools to further dissect the intricacies of this compound-metal interactions . These approaches can provide atomic-level insights into the binding kinetics, conformational changes upon metal chelation, and the precise coordination environment of various metal ions. Beyond iron, exploring this compound's interactions with other essential or toxic metal ions through computational modeling could reveal its potential for broader applications, such as in bioremediation, where its ability to complex with heavy metals like cadmium has been noted .

Exploration of Novel Biotechnological Applications Beyond Iron Acquisition

While this compound's primary and most studied function is iron acquisition, its unique chemical structure and metal-chelating properties suggest potential for novel biotechnological applications beyond this traditional role . For instance, this compound E has been investigated for its ability to complex with heavy metals, indicating its utility in bioremediation for mobilizing and detoxifying contaminants in soil and water . In agriculture, this compound could potentially enhance plant growth by improving iron availability in iron-deficient soils . Further research could explore its application in environmental monitoring for detecting metal ions, or as a complexing agent in various industrial processes . The exploration of its potential as a biosensor or in other material science applications, leveraging its specific binding characteristics, represents an exciting frontier for future research.

常见问题

Basic: How is alcaligin experimentally identified and characterized as a siderophore in Bordetella species?

Answer: this compound identification involves a multi-method approach:

- Chromatography and Mass Spectrometry : Reverse-phase HPLC coupled with tandem mass spectrometry (MS/MS) confirms this compound’s molecular mass (404 Da) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : -NMR analysis in deuterated solvents (e.g., CDOD) matches spectral data to reference standards, validating the macrocyclic dihydroxamate structure .

- Iron-Chelation Assays : CAS (chrome azurol S) agar plate assays under iron-limited conditions visualize siderophore production via colorimetric changes .

Basic: What experimental approaches confirm this compound’s role in iron acquisition in bacterial pathogenesis?

Answer:

- Mutagenesis Studies : Knockout mutants of alcA, alcB, and alcC genes in Bordetella spp. exhibit abolished this compound production and impaired growth in iron-depleted media (e.g., Tris-gluconate with 200 μM 2,2'-dipyridyl) .

- Animal Models : Comparative virulence assays in iron-limited host environments (e.g., murine respiratory infections) demonstrate attenuated pathogenicity in this compound-deficient strains .

Advanced: What are the genetic determinants and regulatory mechanisms of this compound biosynthesis?

Answer:

- Gene Clusters : The alcABC operon encodes enzymes for hydroxylation (AlcA), acylation (AlcB), and macrocyclization (AlcC) steps, as inferred from complementation studies of polar transposon mutants (e.g., Bordetella BRM1, BRM6, BRM9) .

- Iron-Dependent Regulation : The Fur (ferric uptake regulator) protein binds to the alcABC promoter region under iron-replete conditions, repressing transcription. Primer extension analysis identifies transcriptional start sites overlapping Fur-binding motifs .

Advanced: How does this compound export influence its biosynthesis and regulatory feedback?

Answer:

- AlcS Transporter : AlcS, a proton motive force-dependent efflux pump, exports monomeric this compound. Constitutive alcS expression ensures intracellular substrate levels remain low, preventing toxicity and enabling AlcR-dependent induction of alcABC .

- Methodology : Use -labeled this compound transport assays in E. coli heterologous expression systems to quantify export efficiency .

Advanced: How can researchers resolve contradictions in proposed this compound biosynthetic pathways?

Answer:

- Comparative Genomics : Align alcABC sequences with homologs in Aerobactin or Pseudomonas siderophore systems to infer conserved enzymatic functions (e.g., IucB-like acylation by AlcB) .

- Enzyme Activity Assays : Purify recombinant AlcA/B/C proteins and test substrate specificity in vitro (e.g., putrescine hydroxylation by AlcA using NADPH-dependent oxygenase assays) .

Methodological: What experimental designs optimize this compound production in laboratory cultures?

Answer:

- Iron Limitation : Grow Bordetella in Tris-minimal media supplemented with 100–200 μM iron chelators (e.g., 2,2'-dipyridyl or deferoxamine) to induce this compound synthesis .

- Temporal Sampling : Monitor this compound titers via HPLC at 12–24 h intervals, as production peaks during late-logarithmic phase under iron starvation .

Advanced: How can this compound quantification in complex biological matrices be validated?

Answer:

- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate this compound from culture supernatants or host-derived samples, followed by LC-MS/MS quantification .

- Stable Isotope Labeling : Synthesize -labeled this compound standards for spike-in recovery experiments to correct for matrix effects .

Advanced: What strategies address discrepancies in this compound’s role in bacterial iron competition?

Answer:

- Co-Culture Assays : Compete this compound-producing Bordetella against siderophore-deficient mutants or other bacteria (e.g., E. coli) in iron-limited media, measuring growth via OD or CFU counts .

- Metabolomic Profiling : Use high-resolution mass spectrometry to detect this compound-iron complexes in co-culture supernatants, confirming iron piracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。